molecular formula C13H18O2 B1593914 Ethanone, 1-[4-(pentyloxy)phenyl]- CAS No. 5467-56-1

Ethanone, 1-[4-(pentyloxy)phenyl]-

Cat. No. B1593914
CAS RN: 5467-56-1
M. Wt: 206.28 g/mol
InChI Key: KJQMDQDQXJDXJR-UHFFFAOYSA-N
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Description

“Ethanone, 1-[4-(pentyloxy)phenyl]-” is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.281 . It is used for research purposes and can be used in the synthesis of antibiotic compounds .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-[4-(pentyloxy)phenyl]-” is represented by the formula C13H18O2 . This indicates that it contains 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Photoremovable Protecting Groups

Ethanone derivatives, including 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), have been developed as photoremovable protecting groups for carboxylic acids. This novel application allows for the protection of carboxylic acids, which can then be photolyzed to release the acid in high yields, indicating a significant potential for use in synthetic chemistry and material science (Walters N. Atemnkeng et al., 2003).

Anti-inflammatory Activity

Compounds structurally related to Ethanone, such as phenyl dimers with modifications including Ethanone groups, have shown anti-inflammatory activities in vivo on Wistar strain albino rats. This suggests potential therapeutic applications in treating inflammation-related conditions (V. Singh et al., 2020).

Asymmetric Conversion and Biotransformation

Ethanone and its derivatives are key intermediates in asymmetric conversions and biotransformations, offering a pathway to produce optically active compounds. For instance, Candida parapsilosis SYB-1 was used for the asymmetric conversion of racemates to S-1-phenyl-1,2-ethanediol, a valuable chiral building block in organic synthesis, showcasing the bio-catalytic applications of Ethanone derivatives (Nie Yao, 2003).

DNA Repair Pathway Inhibition

Ethanone-based compounds, such as 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been identified as inhibitors of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway. This application is particularly relevant in cancer treatment, as these inhibitors can enhance the effectiveness of treatments that induce DNA damage in cancer cells (A. Kashishian et al., 2003).

Fluorescent Probes for Biological Applications

Ethanone derivatives have been employed in the design of fluorescent probes, such as those based on BODIPY, for selective and sensitive detection of biological analytes like H2S. This has potential applications in biological research and diagnostics, illustrating the compound's utility in sensor technology (T. Fang et al., 2019).

Safety And Hazards

The safety and hazards associated with “Ethanone, 1-[4-(pentyloxy)phenyl]-” are not explicitly mentioned in the sources I found. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

1-(4-pentoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMDQDQXJDXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063925
Record name Ethanone, 1-[4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-(pentyloxy)phenyl]-

CAS RN

5467-56-1
Record name 1-[4-(Pentyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Pentyloxy)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Pentyloxy)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-[4-(pentyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-[4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-(PENTYLOXY)ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK85TW87J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

p-Hydroxyacetophenone (40.0 g), n-pentyl bromide (48.8 g) and dimethylformamide (200 ml) were charged in 1-liter three-necked flask, and disintegrated potassium carbonate (48.7 g) was added thereto with stirring. The mixture was heated, and the reaction was carried out for 3 hours at the inner temperature of 65 to 70° C. After completion of the reaction, the mixture was cooled, water (360 ml) and n-heptane (360 ml) were added thereto and, after the mixture was stirred, it was separated to collect a n-heptane layer. The n-heptane layer was washed with 0.5N aqueous solution (200 ml) of sodium hydroxide twice and, finally, washed with a saturated saline solution (200 ml). The n-heptane solution was concentrated in vacuo to give p-pentyloxyacetophenone (64.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the 4-hydroxyacetophenone (1.0 g, 7.3 mmol) in 5 mL DMF under Ar was added K2CO3 (1.0 g, 7.3 mmol) and 1-bromopentane (1.1 mL, 8.7 mmol) and heated at 60° C. overnight. The reaction mixture was cooled to room temperature, poured into water (100 mL) and extracted with EtOAc. The organic layer was washed with brine, dried and evaporated to afford a residue which upon purification by combiflash, eluting with 5% EtOAc in Hexane afforded 1.3 g product (86%). 1H NMR (500 MHz, CDCl3): δ 0.98 (t, 3H, J=7.0 Hz), 1.41-1.49 (m, 4H), 1.83-1.86 (m, 2H), 2.59 (s, 3H), 4.09 (t, 2H, J=6.5 Hz), 6.98 (d, 2H, J=7.0 Hz), 7.98 (d, 2H, J=7.0 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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